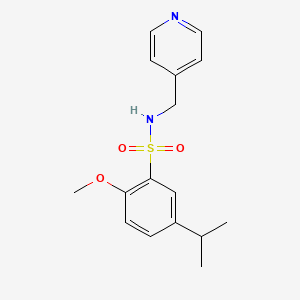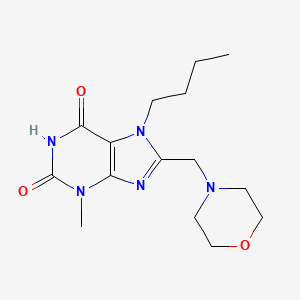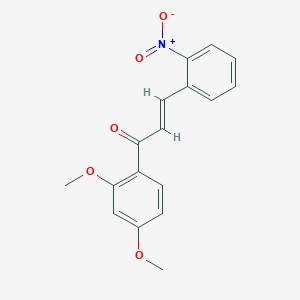
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a sulfonamide compound that is widely used in scientific research. It is a serine protease inhibitor that irreversibly binds to the active site of serine proteases, preventing their activity. PMSF is commonly used in biochemical and molecular biology research to inhibit protease activity during protein purification, cell lysis, and other experimental procedures.
Wirkmechanismus
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide irreversibly binds to the active site of serine proteases, preventing their activity. Serine proteases are enzymes that cleave peptide bonds in proteins. 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide binds to the serine residue in the active site of serine proteases, forming a covalent bond and blocking the active site.
Biochemical and Physiological Effects:
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has no known biochemical or physiological effects on its own. However, its use as a protease inhibitor can have significant effects on protein function and cellular processes. Inhibition of protease activity can prevent the degradation of proteins, leading to an accumulation of proteins and altered cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments include its ability to irreversibly inhibit serine proteases, its stability in solution, and its compatibility with a wide range of experimental procedures. However, 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has some limitations, including its potential to react with other proteins and its potential to interfere with other experimental procedures.
Zukünftige Richtungen
There are several future directions for the use of 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One direction is the development of new protease inhibitors with improved specificity and potency. Another direction is the study of the effects of protease inhibition on cellular processes and protein function. Additionally, 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide could be used in the development of new therapeutic agents for the treatment of diseases caused by abnormal protease activity.
Synthesemethoden
The synthesis of 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with 4-pyridinemethanol to form the intermediate 4-pyridinylmethyl-p-toluenesulfonate. The intermediate is then reacted with isopropyl alcohol and sodium methoxide to form the final product, 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit protease activity during protein purification, cell lysis, and other experimental procedures. 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is also used in the study of enzyme kinetics and enzyme inhibition.
Eigenschaften
IUPAC Name |
2-methoxy-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12(2)14-4-5-15(21-3)16(10-14)22(19,20)18-11-13-6-8-17-9-7-13/h4-10,12,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXNMMOPRZNXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)
![4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol](/img/structure/B5313652.png)
![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5313663.png)
![2-(2-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5313672.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5313684.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![5-chloro-6-{2-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]vinyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5313696.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)



![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)